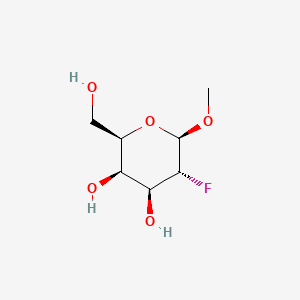
Methyl 2-deoxy-2-fluoro-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-deoxy-2-fluoro-D-galactopyranoside: is a synthetic carbohydrate derivative that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is a fluorinated analog of D-galactose, where the hydroxyl group at the second carbon is replaced by a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-deoxy-2-fluoro-D-galactopyranoside typically involves the nucleophilic displacement of a suitable leaving group by a fluoride ion. One common method starts with methyl 3,4-O-isopropylidene-2-O-trifluoromethanesulfonyl-6-O-trityl-β-D-talopyranoside. This compound undergoes nucleophilic substitution with tetraalkylammonium fluorides in acetonitrile to yield methyl 2-deoxy-2-fluoro-3,4-O-isopropylidene-6-O-trityl-β-D-galactopyranoside. Subsequent hydrolysis with hydrochloric acid produces the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-deoxy-2-fluoro-D-galactopyranoside can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of the fluorine atom may influence the reactivity.
Glycosylation: It can be used as a glycosyl donor in the synthesis of more complex carbohydrates.
Common Reagents and Conditions:
Nucleophilic Substitution: Tetraalkylammonium fluorides in acetonitrile are commonly used for introducing the fluorine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the fluorine-containing carbon.
Applications De Recherche Scientifique
Chemistry: Methyl 2-deoxy-2-fluoro-D-galactopyranoside is used in the synthesis of more complex carbohydrates and glycosides. Its unique properties make it a valuable tool for studying carbohydrate chemistry and developing new synthetic methodologies .
Biology: In biological research, this compound is used to study carbohydrate-protein interactions. The presence of the fluorine atom allows for the use of nuclear magnetic resonance spectroscopy to investigate these interactions in detail .
Medicine: Modified esters of this compound have shown promising activity against various pathogens .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials that require specific carbohydrate structures.
Mécanisme D'action
The mechanism of action of methyl 2-deoxy-2-fluoro-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s presence can enhance binding affinity and specificity, leading to altered biological activity. For example, in antiviral applications, the compound may inhibit viral replication by interfering with viral enzymes .
Comparaison Avec Des Composés Similaires
- Methyl 6-deoxy-6-fluoro-1-seleno-β-D-galactopyranoside
- Methyl 2-deoxy-2-fluoro-1-seleno-α/β-D-galactopyranoside
- Methyl 4-O-(β-D-galactopyranosyl)-2-deoxy-2-fluoro-1-seleno-β-D-glucopyranoside
Comparison: Methyl 2-deoxy-2-fluoro-D-galactopyranoside is unique due to the specific position of the fluorine atom, which can significantly influence its chemical and biological properties. Compared to its seleno-containing analogs, the fluorinated compound may exhibit different reactivity and stability profiles, making it suitable for distinct applications .
Propriétés
Numéro CAS |
79698-13-8 |
|---|---|
Formule moléculaire |
C7H13FO5 |
Poids moléculaire |
196.17 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6R)-5-fluoro-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C7H13FO5/c1-12-7-4(8)6(11)5(10)3(2-9)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
Clé InChI |
CRIUOMMBWCCBCQ-XUUWZHRGSA-N |
SMILES isomérique |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)F |
SMILES canonique |
COC1C(C(C(C(O1)CO)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287851.png)
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287856.png)
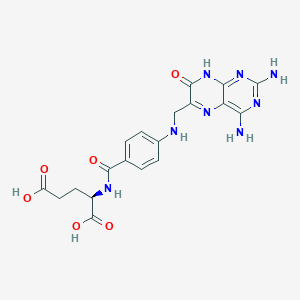
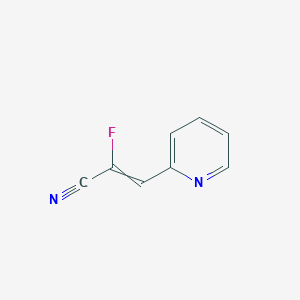
![3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B15287873.png)

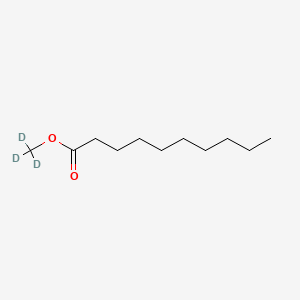
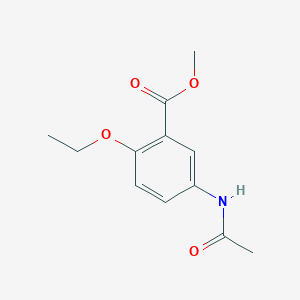
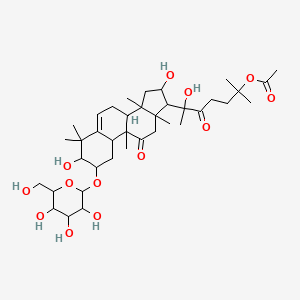
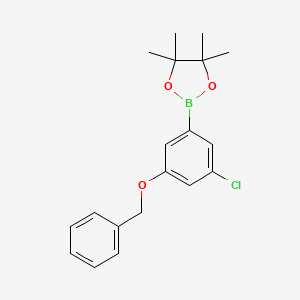
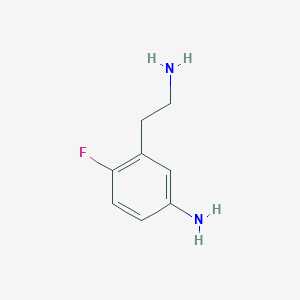
![2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B15287936.png)
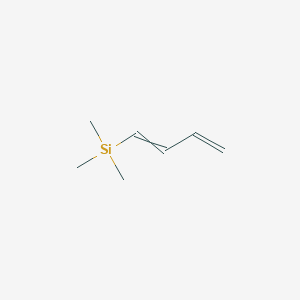
![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B15287943.png)
